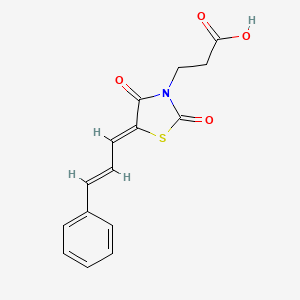

Ácido 3-((Z)-2,4-dioxo-5-((E)-3-fenilaliliden)tiazolidin-3-il)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing a sulfur atom and a nitrogen atom . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic ring containing a sulfur atom and a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives can be quite diverse, given the reactivity of the sulfur and nitrogen atoms in the thiazolidine ring .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado la síntesis de nuevos derivados de tiazolidina utilizando diversos enfoques, incluidas las reacciones multicomponentes y la química verde .

- Se necesitan más investigaciones para optimizar su eficacia y explorar posibles aplicaciones clínicas .

Actividad Anticancerígena

Propiedades Antimicrobianas

Síntesis Verde y Economía Atómica

En resumen, las diversas respuestas biológicas del compuesto lo convierten en una parte muy apreciada para el descubrimiento de fármacos. Los científicos deben continuar explorando sus aplicaciones, optimizando los métodos de síntesis e investigando su potencial en diversas áreas terapéuticas. El desarrollo de fármacos multifuncionales basados en andamios de tiazolidina sigue siendo un camino emocionante para la investigación futura . 🌟

Mecanismo De Acción

Target of Action

Similar compounds have been found to have an affinity for lysosomal protective protein, thromboxane-a synthase, and pparγ .

Mode of Action

It is suggested that the compound may interact with its targets, leading to stable protein-ligand complexes .

Biochemical Pathways

Thiazolidine motifs, which are present in this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory and anti-allergic activities .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Análisis Bioquímico

Biochemical Properties

3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound’s thiazolidine ring structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . Additionally, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which is involved in inflammatory processes .

Cellular Effects

The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, particularly those related to inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . For example, it has been observed to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cell survival and reducing inflammation .

Molecular Mechanism

At the molecular level, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and DNA, altering their function and activity. The compound’s ability to inhibit enzyme activity, such as that of cyclooxygenase, is a key aspect of its anti-inflammatory properties . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, persist over time, although the degree of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s antioxidant properties are particularly notable, as it can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in cells . This interaction with metabolic pathways helps to maintain cellular homeostasis and protect against damage .

Transport and Distribution

Within cells and tissues, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes and within the cytoplasm . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This distribution affects its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . This localization is essential for its role in modulating cellular processes and maintaining homeostasis .

Propiedades

IUPAC Name |

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHRLDIPXKKIN-JHLWKMQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)